molecular formula C18H16N6O7 B5201421 2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]

2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]

Cat. No. B5201421
M. Wt: 428.4 g/mol
InChI Key: BYRVERDEYCYJOK-UHFFFAOYSA-N
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Description

'2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ONBH, and it is a derivative of hydrazide. ONBH is a yellow crystalline powder, and it has a molecular formula of C18H16N6O8.

Mechanism of Action

The exact mechanism of action of ONBH is not yet fully understood. However, it has been suggested that ONBH exerts its antitumor activity by inducing apoptosis in cancer cells. ONBH has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. Additionally, ONBH has been found to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
ONBH has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to cell death. ONBH has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, ONBH has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ONBH is its excellent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer agents. Additionally, ONBH has been found to have excellent antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
However, one of the main limitations of ONBH is its potential toxicity. It has been found to be toxic to normal cells at high concentrations, and its long-term effects on human health are not yet fully understood. Additionally, ONBH is not yet widely available, and its synthesis method is relatively complex.

Future Directions

There are several future directions for the study of ONBH. One potential direction is the development of new anticancer agents based on ONBH. Researchers could explore the structure-activity relationship of ONBH derivatives to identify compounds with improved antitumor activity and reduced toxicity.
Another potential direction is the development of new antimicrobial agents based on ONBH. Researchers could explore the antibacterial and antifungal properties of ONBH derivatives to identify compounds with improved activity against multidrug-resistant pathogens.
Finally, researchers could explore the potential use of ONBH as a fluorescent probe for the detection of metal ions. ONBH derivatives could be synthesized with improved fluorescence properties to develop new sensors for the detection of metal ions in biological and environmental samples.

Synthesis Methods

ONBH can be synthesized through a simple reaction between hydrazine hydrate and 4-nitrobenzaldehyde. The reaction takes place in the presence of acetic acid, and the resulting product is purified through recrystallization. The yield of ONBH obtained through this method is usually high, and the purity of the product is also excellent.

Scientific Research Applications

ONBH has been extensively studied for its potential applications in various fields. It has been found to have excellent antitumor activity, and it has been shown to be effective against a wide range of cancer cell lines. ONBH has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, ONBH has been found to have excellent antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[(4-nitrophenyl)methylideneamino]-2-[2-[2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O7/c25-17(21-19-9-13-1-5-15(6-2-13)23(27)28)11-31-12-18(26)22-20-10-14-3-7-16(8-4-14)24(29)30/h1-10H,11-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVERDEYCYJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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